An In-Depth Technical Guide to the Structure and Application of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP)
An In-Depth Technical Guide to the Structure and Application of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP)
This guide provides a comprehensive technical overview of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as Tol-BINAP. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are engaged in asymmetric catalysis. We will delve into the core structural attributes of Tol-BINAP, its synthesis and characterization, and its pivotal role as a chiral ligand in a multitude of catalytic reactions.
Introduction to Tol-BINAP: A Privileged Ligand in Asymmetric Catalysis
2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) is a chiral diphosphine ligand that has established itself as a cornerstone in the field of asymmetric catalysis. Its unique structural framework, characterized by atropisomerism arising from restricted rotation about the C1-C1' bond of the binaphthyl backbone, is fundamental to its ability to induce high levels of enantioselectivity in metal-catalyzed reactions.[1] The strategic placement of bulky di-p-tolylphosphino groups at the 2 and 2' positions creates a well-defined chiral environment around the metal center, thereby enabling the stereoselective transformation of prochiral substrates.[1]
The success of Tol-BINAP and its parent compound, BINAP, in academia and industry stems from their remarkable versatility and efficacy in a wide array of catalytic processes, including hydrogenations, carbon-carbon bond formations, and aminations.[1][2] This guide will explore the molecular architecture of Tol-BINAP, the analytical techniques employed for its characterization, and its application in key asymmetric transformations, providing insights into the causality behind its exceptional performance.
Molecular Structure and Physicochemical Properties
The molecular formula of Tol-BINAP is C48H40P2, with a corresponding molecular weight of 678.78 g/mol .[3][4] The defining feature of Tol-BINAP is its C2-symmetric chiral scaffold, which is a direct consequence of the hindered rotation around the pivotal single bond connecting the two naphthalene rings.[1] This atropisomerism gives rise to two stable, non-superimposable enantiomers, (R)-Tol-BINAP and (S)-Tol-BINAP, which are separable and configurationally stable under normal conditions.
The di-p-tolylphosphino substituents play a crucial electronic and steric role. The tolyl groups, with their electron-donating methyl substituents, modulate the electronic properties of the phosphorus atoms, which in turn influences the catalytic activity of the corresponding metal complexes.[5] Sterically, these bulky groups are instrumental in creating the chiral pockets that govern the facial selectivity of substrate approach to the catalytic center.
Below is a two-dimensional representation of the (S)-Tol-BINAP enantiomer.
Caption: 2D structure of (S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP).
Table 1: Physicochemical Properties of Tol-BINAP
| Property | Value | Reference(s) |
| Molecular Formula | C48H40P2 | [3][4][6] |
| Molecular Weight | 678.78 g/mol | [3][4][6] |
| CAS Number | 99646-28-3 ((R)-enantiomer) | [6][7] |
| 100165-88-6 ((S)-enantiomer) | [6] | |
| Appearance | White to cream powder | [6][7] |
| Melting Point | 255-257 °C | [6] |
| Boiling Point | 754.4 °C at 760 mmHg | [6] |
| Solubility | Insoluble in water | [6] |
| Storage Temperature | Room temperature, under inert atmosphere | [6] |
Synthesis and Structural Characterization
The synthesis of Tol-BINAP, much like its parent BINAP, typically commences from 1,1'-bi-2-naphthol (BINOL).[5] The resolution of racemic BINOL into its (R) and (S) enantiomers is a critical step that dictates the final chirality of the Tol-BINAP ligand. The synthesis generally proceeds through the conversion of the hydroxyl groups of BINOL into triflate or other suitable leaving groups, followed by a phosphination reaction. The introduction of the di-p-tolylphosphine moieties is often achieved using di-p-tolylphosphine oxide followed by a reduction step, or directly with di-p-tolylphosphine.[5]
Structural Verification by X-ray Crystallography
X-ray crystallography provides the most definitive structural elucidation of Tol-BINAP and its metal complexes.[8][9] This technique allows for the precise determination of bond lengths, bond angles, and the crucial dihedral angle between the two naphthyl planes, which is a key parameter influencing the ligand's stereochemical control. While the primary data from X-ray crystallography is a three-dimensional electron density map, the derived atomic model is invaluable for computational studies and for understanding the subtle steric and electronic interactions that govern catalytic outcomes.[10]
Characterization by ³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing phosphine ligands like Tol-BINAP and their corresponding metal complexes.[11] The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, providing valuable information about ligand coordination to a metal center, the formation of different catalytic species in solution, and the purity of the ligand itself.
Experimental Protocol: ³¹P NMR Analysis of a Tol-BINAP-Metal Complex
-
Sample Preparation: Dissolve approximately 5-10 mg of the Tol-BINAP-metal complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂) in an NMR tube. The choice of solvent is critical and should be one in which the complex is stable and sufficiently soluble.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ³¹P frequency.
-
Ensure the instrument is properly locked and shimmed on the deuterium signal of the solvent to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. This simplifies the spectrum by removing couplings to protons, resulting in sharp singlets for chemically equivalent phosphorus nuclei or doublets/multiplets for non-equivalent nuclei coupled to other NMR-active nuclei (like other phosphorus atoms or certain metals).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
An external standard, such as 85% H₃PO₄, is typically used for referencing the chemical shifts to 0 ppm.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals to determine the relative ratios of different phosphorus-containing species in the sample.
-
Analyze the chemical shifts and coupling constants (if any) to deduce the structure and coordination environment of the Tol-BINAP ligand in the complex. For instance, a significant downfield shift upon coordination to a metal center is typically observed.
-
Table 2: Representative ³¹P NMR Data
| Species | Solvent | Chemical Shift (δ, ppm) | Reference(s) |
| (R)-Tol-BINAP(AuCl)₂ | CDCl₃ | 23.6 | [12] |
| (S)-BINAP(Ag) Complex C | CH₂Cl₂ | 2.03 (dd) | [11] |
Note: The chemical shifts can vary depending on the specific metal center, other ligands present, and the solvent used.
The Central Role of Tol-BINAP in Asymmetric Catalysis
The efficacy of Tol-BINAP as a chiral ligand is demonstrated in a vast number of asymmetric transformations. Its ability to form stable chelate complexes with a variety of transition metals, including ruthenium, rhodium, palladium, iridium, and copper, is central to its broad applicability.[1][2][8][13][14][15][16]
Asymmetric Hydrogenation: A Landmark Application
One of the most prominent applications of Tol-BINAP is in the ruthenium-catalyzed asymmetric hydrogenation of ketones and olefins.[2][13][14][17][18][19] In these reactions, the Tol-BINAP-Ru(II) complex acts as a catalyst for the enantioselective addition of hydrogen across a double bond. The mechanism often involves a metal-ligand bifunctional pathway where a hydride on the ruthenium and a proton from a coordinated amine ligand are transferred to the substrate in a concerted fashion via a six-membered pericyclic transition state.[13][17][18] The chirality of the Tol-BINAP ligand dictates the facial selectivity of this transfer, leading to the preferential formation of one enantiomer of the product alcohol.
The use of Tol-BINAP in conjunction with a chiral diamine, such as 1,2-diphenylethylenediamine (DPEN), in Ru(II) complexes has been shown to be particularly effective for the hydrogenation of simple ketones.[19]
Caption: A simplified catalytic cycle for the Ru-Tol-BINAP-diamine catalyzed asymmetric hydrogenation of a ketone.
Expanding the Synthetic Utility: Other Key Reactions
Beyond hydrogenation, Tol-BINAP has proven to be an effective ligand in a multitude of other enantioselective reactions:
-
Asymmetric Aldol Reactions: Tol-BINAP, in complex with palladium(II) or silver(I), catalyzes asymmetric Mukaiyama-type aldol reactions, providing access to chiral β-hydroxy carbonyl compounds.[8][16]
-
Palladium-Catalyzed Cross-Coupling Reactions: It serves as a ligand in various palladium-catalyzed reactions, including the Heck reaction and the α-arylation of ketones.[16][20]
-
Copper-Catalyzed Conjugate Additions: Tol-BINAP-copper complexes are utilized for the enantioselective conjugate addition of Grignard reagents and for conjugate reductions.[16]
-
Iridium-Catalyzed Allylic Alkylations: Tol-BINAP-modified iridium catalysts enable highly regio- and enantioselective allylic alkylations, for instance, with nitronate nucleophiles.[15]
The choice of metal and reaction conditions can be fine-tuned to achieve optimal results for a specific transformation, highlighting the versatility of Tol-BINAP as a privileged ligand.
Conclusion
2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) stands as a testament to the power of rational ligand design in asymmetric catalysis. Its well-defined, sterically demanding, and electronically tunable chiral structure provides an exceptional platform for inducing high enantioselectivity in a broad spectrum of metal-catalyzed reactions. The insights gained from structural studies, particularly through X-ray crystallography and ³¹P NMR spectroscopy, continue to inform the development of new catalytic systems and the optimization of existing ones. For researchers and professionals in the pharmaceutical and fine chemical industries, a thorough understanding of the structure and function of Tol-BINAP is essential for the efficient and stereoselective synthesis of complex chiral molecules.
References
-
Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society.
-
Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. ResearchGate.
-
(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1, 1'-binaphthyl. PubChem.
-
Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes. ResearchGate.
-
(S)-(-)-2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL. LookChem.
-
Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions. ResearchGate.
-
2,2′-Bis(di-p-tolylphosphino)-1,1′-binaphthyl. Santa Cruz Biotechnology.
-
Modified BINAP: The How and the Why. ACS Publications.
-
(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, 98%. Thermo Fisher Scientific.
-
(R)-(+)-2,2′-Bis(di-p-tolylphosphino)-1,1′-binaphthyl. Sigma-Aldrich.
-
Recent Advances of BINAP Chemistry in the Industrial Aspects. J-STAGE.
-
Phosphorous NMR Analysis and Activity of Chiral BINAP‐Silver Complexes. Wiley Online Library.
-
Asymmetric Hydrogenation. ETH Zurich.
-
Synthesis of building block 21. ResearchGate.
-
Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines. NIH National Center for Biotechnology Information.
-
Catalytic cycle of the Tol-BINAP-CuF₂ catalytic system. ResearchGate.
-
Module 6 Hydrogenation Reactions. NPTEL.
-
What are the applications of BINAP in catalysis?. Guidechem.
-
X-ray crystal structure of [{(R)-BINAP}Au₂I₂] (20). ResearchGate.
-
(R)-BINAP. Strem Chemicals.
-
(R)-(+)-TolBINAP. ChemicalBook.
-
(R)-Tol-BINAP. ChemScene.
-
(R)-(+)-TolBINAP. TCI Chemicals.
-
(R)-Tol-BINAP. Sigma-Aldrich.
-
Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PNAS.
-
Enantioselective Aryl-Aryl Coupling facilitated by Chiral Binuclear Gold Complexes. The Royal Society of Chemistry.
-
Application and limitations of X-ray crystallographic data in structure-based ligand and drug design. PubMed.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1, 1'-binaphthyl | C48H40P2 | CID 4189906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lookchem.com [lookchem.com]
- 7. 042119.02 [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Application and limitations of X-ray crystallographic data in structure-based ligand and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ethz.ch [ethz.ch]
- 15. Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (R)-(+)-TolBINAP | 99646-28-3 [chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. archive.nptel.ac.in [archive.nptel.ac.in]
- 20. ( R )-Tol-BINAP | Sigma-Aldrich [sigmaaldrich.com]
